

Prepared for: Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: Cyclohexyl phenylcarbamate

CAS No.: 3770-95-4

Cat. No.: B1582200

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From: Gemini, Senior Application Scientist Foreword: A Molecule of Quiet Utility

Cyclohexyl phenylcarbamate, while not a household name, represents a classic chemical structure with relevance in both material science and as a structural motif in medicinal chemistry. As a carbamate, or urethane, it belongs to a class of compounds recognized for their stability and diverse applications, from polymers to pharmaceuticals.[1] This guide moves beyond a simple data sheet to provide a comprehensive technical overview for the laboratory professional. We will delve into its synthesis, purification, and characterization, grounding our discussion in the fundamental chemistry that dictates these protocols. The aim is to equip the reader with not only the "how" but the "why," fostering a deeper understanding of this compound's behavior and potential.

Physicochemical and Structural Characteristics

Cyclohexyl phenylcarbamate is a solid, neutral organic compound.[2] Its core structure consists of a central carbamate linkage connecting a phenyl group and a cyclohexyl group. The planarity of the phenyl ring and the chair conformation of the cyclohexyl ring create a specific

three-dimensional architecture.[3] The crystal structure reveals that molecules are linked by N—H···O hydrogen bonds, forming polymeric chains.[3]

A summary of its key physical and computed properties is presented below.



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Synthesis: The Urethane Formation

The synthesis of **cyclohexyl phenylcarbamate** is a classic example of nucleophilic addition to an isocyanate. The reaction proceeds by the attack of the lone pair of electrons on the oxygen atom of cyclohexanol onto the electrophilic carbon atom of the isocyanate group in phenyl isocyanate.[8] This reaction is typically performed in an aprotic solvent to prevent side reactions with the highly reactive isocyanate. The kinetics of this reaction are well-studied, with the reactivity of the alcohol being a key factor; secondary alcohols like cyclohexanol react readily, though potentially slower than less sterically hindered primary alcohols.[9]



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Caption: Synthesis of **Cyclohexyl Phenylcarbamate**.

Experimental Protocol: Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of **cyclohexyl phenylcarbamate** from phenyl isocyanate and cyclohexanol.

- **Reactor Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (filled with CaCl₂), add cyclohexanol (1.0 g, 10 mmol, 1.0 eq).
- **Solvent Addition:** Dissolve the cyclohexanol in 20 mL of anhydrous dichloromethane. Begin stirring to ensure the solution is homogenous.
- **Reactant Addition:** In a single portion, add phenyl isocyanate (1.19 g, 10 mmol, 1.0 eq) to the stirring solution at room temperature. Note: Phenyl isocyanate is toxic and lachrymatory; handle with extreme care in a well-ventilated fume hood.[8]
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 1-2 hours.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude solid can then be purified.

Purification Methodologies

Purification is critical to obtaining a final product of high purity, suitable for further research or application. For a solid, neutral compound like **cyclohexyl phenylcarbamate**, recrystallization is the most effective method.[3] An initial acid-base extraction can also be employed to remove any acidic or basic impurities from the crude reaction mixture.[2]



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Caption: General Workflow for Recrystallization.

Experimental Protocol: Recrystallization

This protocol is a standard procedure for purifying solid carbamates.[2][10][11] Ethyl acetate is a reported solvent for the recrystallization of this specific compound.[3]

- Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[11]
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until it boils and the solid dissolves completely. Add more solvent in small portions only if necessary.[10]
- Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

- **Hot Filtration:** Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[10] This step is crucial to prevent premature crystallization on the filter paper.
- **Crystallization:** Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing & Drying:** Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities. Dry the crystals under vacuum to yield the purified **cyclohexyl phenylcarbamate**.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.



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Caption: Standard Analytical Characterization Workflow.

Chromatographic Methods

- Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid purity assessment and reaction monitoring.[12] For carbamates, silica gel plates are commonly used. A typical mobile phase could be a mixture of hexane and ethyl acetate. Visualization can be achieved under UV light or by using a staining agent, such as a p-nitrobenzenediazonium fluoborate spray after treatment with KOH, which is effective for some carbamates.[12]
- High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine purity. For carbamates, reversed-phase columns (e.g., C18) are often employed with a mobile phase of acetonitrile and water.[13][14] Detection is typically performed using a UV detector.

Spectroscopic Methods

Spectroscopy provides definitive structural confirmation.[15][16]

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carbamate functional group.
 - N-H Stretch: A sharp peak around 3300-3400 cm^{-1} .
 - C=O (Amide I) Stretch: A strong, sharp peak around 1680-1720 cm^{-1} . [17] The exact position can be influenced by hydrogen bonding.[18]
 - C-N Stretch & N-H Bend (Amide II): A peak around 1520-1540 cm^{-1} . [17]
 - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be expected to show distinct signals:
 - Aromatic Protons (C_6H_5): A complex multiplet pattern between δ 7.0-7.5 ppm (5H).
 - NH Proton: A broad singlet, typically between δ 6.5-8.0 ppm (1H). Its position can vary with concentration and solvent.

- Cyclohexyl Protons (C₆H₁₁): A series of broad multiplets in the aliphatic region, approximately δ 1.2-2.0 ppm (10H) for the CH₂ groups and a distinct signal for the CH-O proton around δ 4.5-5.0 ppm (1H).
- ¹³C NMR: The carbon NMR would show:
 - Carbonyl Carbon (C=O): A signal around δ 153-156 ppm.
 - Aromatic Carbons: Signals in the δ 118-140 ppm region.
 - CH-O Carbon: A signal around δ 75-80 ppm.
 - Aliphatic Carbons (Cyclohexyl): Signals in the δ 23-35 ppm region.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
 - Molecular Ion (M⁺): A peak at m/z = 219, corresponding to the molecular weight of C₁₃H₁₇NO₂.
 - Fragmentation: Common fragmentation patterns would involve cleavage of the carbamate bond, potentially yielding fragments corresponding to the phenyl isocyanate cation radical (m/z 119) or the cyclohexoxy cation (m/z 99).

Applications and Biological Context

While specific, high-profile applications for **cyclohexyl phenylcarbamate** are not extensively documented, its chemical nature places it in contexts relevant to researchers.

- **Cosmetic Ingredient:** It is listed for use in cosmetics as a skin conditioning agent.^{[6][7]} In this role, it likely functions as an emollient.
- **Precursor/Intermediate:** As a stable carbamate, it can serve as a precursor in the synthesis of more complex molecules. The carbamate linkage is an important pharmacophore and is found in numerous approved therapeutic agents.^[1]
- **Drug Design Research:** The carbamate functional group is widely used in medicinal chemistry as a stable surrogate for the more labile peptide bond.^{[1][17]} It can improve a

molecule's metabolic stability and ability to cross cell membranes.[1] Therefore, while this specific molecule may not be a drug candidate itself, it serves as a model compound for studying the physicochemical properties and biological interactions of the N-phenylcarbamate moiety attached to a lipophilic cyclohexyl group.[19]

Safety and Handling

Proper handling is essential when working with any chemical. Based on aggregated GHS data, **Cyclohexyl phenylcarbamate** presents the following hazards:

- GHS Classification: Acute Toxicity, Oral, Category 4.[5][6]
- Hazard Statement: H302 - Harmful if swallowed.[5][6]
- Pictogram:
- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.[5][6]
 - P270: Do not eat, drink or smoke when using this product.[5][6]
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]
 - P330: Rinse mouth.[5][6]
 - P501: Dispose of contents/container in accordance with local regulations.[5][6]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- El-Dib, M. A., & Aly, O. A. (1976). Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides.
- Srivastava, S. K., & Singh, P. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 5(3),

364-366.

- BenchChem. (2025).
- ECHEMI. (n.d.).
- Ernst, G. F., Röder, S. J., Tjan, G. H., & Jansen, J. T. (1975). Thin layer chromatographic detection and indirect gas chromatographic determination of three carbamate pesticides. *Journal of the Association of Official Analytical Chemists*, 58(5), 1015–1019.
- Journal of AOAC INTERNATIONAL. (2020). Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides. Oxford Academic.
- chemBlink. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- The Good Scents Company. (n.d.).
- Raspoet, G., De Vleeschouwer, F., & Peeters, D. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. *The Journal of Organic Chemistry*, 63(20), 6878–6885.
- LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water.
- Shahwar, D., Ahmad, M., Khan, M. A., Parvez, M., & Ahmad, V. U. (2010). Phenyl N-cyclohexylcarbamate. *Acta Crystallographica Section E: Structure Reports Online*, 66(11), o2818.
- NIUS Chemistry Experiments. (n.d.).
- Wikipedia. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Cyclohexyl Phenyl Ether. BenchChem.
- ResearchGate. (n.d.). IR spectra of N-cyclohexyl-o-nitrophenylcarbamate.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
- Wade, L. G. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- BenchChem. (n.d.).
- Al-Rawi, H., Loureiro-Morais, L., & Tiritiris, I. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. *ACS Medicinal Chemistry Letters*, 6(2), 145–149.
- Lee, J. Y., et al. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)
- Han, Y., et al. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.
- ResearchGate. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.

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Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [3. Phenyl N-cyclohexylcarbamate - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [4. CAS # 3770-95-4, Cyclohexyl phenylcarbamate, Cyclohexyl N-phenylcarbamate, Cyclohexyl carbanilate, Cyclohexanol carbanilate, NSC 59905, Phenylcarbamic acid cyclohexyl ester - chemBlink \[chemblink.com\]](#)
- [5. cyclohexyl N-phenylcarbamate | C13H17NO2 | CID 246597 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [6. echemi.com \[echemi.com\]](https://echemi.com)
- [7. cyclohexyl phenylcarbamate, 3770-95-4 \[thegoodscentcompany.com\]](https://thegoodscentcompany.com)
- [8. Phenyl isocyanate - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [9. quantchem.kuleuven.be \[quantchem.kuleuven.be\]](https://quantchem.kuleuven.be)
- [10. chem.hbcse.tifr.res.in \[chem.hbcse.tifr.res.in\]](https://chem.hbcse.tifr.res.in)
- [11. mt.com \[mt.com\]](https://mt.com)
- [12. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [13. chromatographyonline.com \[chromatographyonline.com\]](https://chromatographyonline.com)
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- [15. NMR, Mass Spectrometry, and Infrared \(IR\) Spectroscopy \[universalclass.com\]](https://universalclass.com)
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- [17. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. mdpi.com \[mdpi.com\]](https://mdpi.com)

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